![molecular formula C21H21ClN6O2S B3001287 N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 873002-88-1](/img/structure/B3001287.png)

N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple heterocyclic components and a sulfonamide group. While the provided papers do not directly discuss this compound, they do provide insight into similar sulfonamide derivatives and their biological activities. For instance, the first paper discusses the synthesis and antimicrobial activity of sulfonamide derivatives with a triazine component, which suggests that the compound may also possess antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of sulfonamide derivatives with various substituents. In the first paper, the authors synthesized a series of benzenesulfonamide derivatives with triazine and pyrimidinyl components . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach involving the formation of a sulfonamide linkage, aromatic substitution, and heterocycle formation would be used.

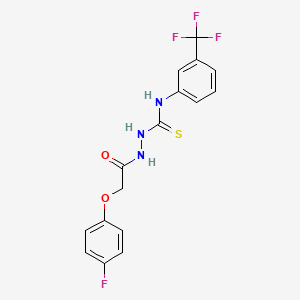

Molecular Structure Analysis

The molecular structure of the compound includes several notable features: a triazolopyridazine ring, a chlorobenzyl group, and a sulfonamide moiety. These structural elements are known to contribute to the biological activity of a molecule. The triazolopyridazine ring is a fused heterocyclic system that can interact with various biological targets, while the chlorobenzyl group may enhance binding affinity through hydrophobic interactions. The sulfonamide group is a common feature in many drugs and can form hydrogen bonds with biological macromolecules .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the sulfonamide group and the aromatic amine. Sulfonamides can participate in hydrogen bonding and electrostatic interactions, which are crucial for their biological activity. The aromatic amine, particularly when protected as a Schiff base, can undergo various substitution reactions, as seen in the second paper where a sulfadiazine derivative is reacted with chlorambucil . The presence of a chlorobenzyl group in the compound suggests potential for further halogen-based reactions, such as nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer from the related literature that it would exhibit properties typical of sulfonamide-based heterocyclic compounds. These might include moderate solubility in polar solvents, potential for crystallinity, and stability under standard conditions. The presence of the triazolopyridazine ring could confer rigidity to the molecule, affecting its conformational behavior and possibly its ability to permeate biological membranes .

Aplicaciones Científicas De Investigación

Anti-Asthmatic Activities : A study by Kuwahara et al. (1997) describes the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and their evaluation for anti-asthmatic activities. These compounds showed potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting their potential value in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Anticancer and Anti-HIV Properties : Research by Brzozowski (1998) highlighted the synthesis of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, which exhibited moderate to high anti-HIV activity and moderate anticancer activity. This suggests the potential use of these compounds in developing treatments for HIV and certain cancers (Brzozowski, 1998).

Antibacterial and Antifungal Activity : A 2013 study by Hassan explored the synthesis of new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties. These compounds showed significant antimicrobial activity against a variety of bacterial strains and fungal species, indicating their potential as antimicrobial agents (Hassan, 2013).

Antiproliferative Activity : Ilić et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives that inhibited the proliferation of endothelial and tumor cells. This indicates their potential application in cancer therapy (Ilić et al., 2011).

Cytotoxic Agents : A study by Mamta et al. (2019) focused on the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines and their evaluation as cytotoxic agents. The compounds exhibited potent cytotoxic activity against certain leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).

Mecanismo De Acción

Target of Action

Triazole compounds, which are a key structural component of this molecule, are known to interact with a variety of enzymes and receptors in biological systems . They have been found in a wide range of pharmaceutical drugs including antimicrobial agents, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents .

Mode of Action

Triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51) . This results in changes to the cell membrane that can inhibit the growth and reproduction of the fungus.

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . For example, they can inhibit the synthesis of ergosterol, affecting the integrity of fungal cell membranes .

Pharmacokinetics

The pharmacokinetics of triazole derivatives have been studied extensively . These studies could provide a basis for understanding the likely pharmacokinetic properties of this compound.

Result of Action

Given the known biological activities of triazole compounds , it can be inferred that this compound may have antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory effects.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its pharmacological applications, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. The development of novel potential drug candidates having better efficacy and selectivity based on the 1,2,4-triazole nucleus is a promising future direction .

Propiedades

IUPAC Name |

N-[2-[6-[(4-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O2S/c1-15-2-8-18(9-3-15)31(29,30)24-13-12-21-26-25-20-11-10-19(27-28(20)21)23-14-16-4-6-17(22)7-5-16/h2-11,24H,12-14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTFBXADXNNYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)

![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)

![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)